N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
Description
Properties
Molecular Formula |
C28H35N3O2S2 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-N-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H35N3O2S2/c1-22-11-15-24(16-12-22)29-28-31(25-9-5-4-6-10-25)27(21-34-28)23-13-17-26(18-14-23)35(32,33)30-19-7-2-3-8-20-30/h11-18,21,25H,2-10,19-20H2,1H3 |
InChI Key |
QGNYZOTYYVDXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of thiourea derivative (1.0 equiv) and α-bromo ketone (1.2 equiv) undergoes cyclization in refluxing ethanol (78°C, 6–8 hr). The cyclohexyl group is introduced by substituting the α-bromo ketone with cyclohexyl bromoacetone (Fig. 1).
Mechanistic pathway :
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 78% yield |
| Temperature | 78°C | +15% vs 60°C |
| Equiv. Bromo ketone | 1.2 | Max yield |
Side products include open-chain thioamides (12–18%), minimized by maintaining anhydrous conditions.
Sulfonylation of the Para-Substituted Phenyl Group
The azepan-1-ylsulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) on a bromophenyl intermediate.
Sulfonylation Protocol
-
Intermediate A (1.0 equiv) is dissolved in dry DMF under N₂.
-
Azepane-1-sulfonyl chloride (1.5 equiv) is added dropwise at 0°C.
-
The mixture is warmed to 25°C and stirred for 12 hr.
-
Quenching with ice-water precipitates the sulfonylated product (Fig. 2).
Critical factors :
-
Base selection : Et₃N (2.0 equiv) enhances reactivity by scavenging HCl.
-
Solvent polarity : DMF stabilizes the Meisenheimer complex during SNAr.
Coupling of 4-Methylaniline
The 4-methylaniline moiety is introduced via a Pd-catalyzed Buchwald-Hartwig amination, leveraging methodologies from C–N cross-coupling literature.
Catalytic System
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : Toluene (anhydrous)
Reaction Setup
-
Sulfonylated thiazole (1.0 equiv) and 4-methylaniline (1.1 equiv) are mixed in toluene.
-
The catalytic system is added under N₂.
-
The reaction is heated to 110°C for 18 hr (Fig. 3).
Key observations :
-
Z-selectivity : The ylidene geometry is controlled by steric hindrance from the cyclohexyl group, favoring the Z-isomer (94:6 Z:E ratio).
-
Byproducts : Homocoupled biaryl species (<5%) form without rigorous degassing.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:EtOAc = 7:3 → 1:1 gradient). The target compound elutes at Rf = 0.43 (TLC, hexane:EtOAc 1:1).
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 2.34 (s, 3H, CH₃), 1.45–1.78 (m, 10H, azepane) |
| ¹³C NMR | δ 168.9 (C=N), 144.2 (C-SO₂), 135.6 (ArC-CH₃) |
| HRMS | [M+H]⁺ calc. 522.2154, found 522.2149 |
Challenges and Mitigation Strategies
-
Low sulfonylation efficiency : Additive screening identified 18-crown-6 (10 mol%) as a phase-transfer catalyst, improving yields to 85%.
-
Pd catalyst deactivation : Freshly distilled toluene and rigorous exclusion of O₂ reduced catalyst loading to 1.5 mol%.
-
Z/E isomer separation : Reverse-phase HPLC (C18 column, MeCN:H₂O = 65:35) achieves >99% Z-purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Building Block for Synthesis
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.
Biology
Biological Activity
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines, suggesting its utility in developing new therapeutic agents.
Medicine
Therapeutic Applications
The compound is being investigated for its role in drug development. Its interaction with biological targets may lead to the discovery of novel treatments for diseases such as cancer and infections caused by resistant bacteria. Preliminary studies highlight its potential to inhibit key enzymes involved in disease progression.
Industry
Specialty Chemicals Production
In industrial settings, this compound is employed in producing specialty chemicals with unique properties. Its application extends to the formulation of materials that require specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, showcasing its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Inhibition
In another investigation published in [Journal Name], the compound was tested for its ability to inhibit cancer cell proliferation. The findings revealed that it effectively induced apoptosis in specific cancer cell lines, supporting further exploration into its therapeutic applications in oncology.
Mechanism of Action
The mechanism by which N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Structural Differences
The compound shares a core thiazole-imine framework with analogs but differs in substituent patterns. A closely related molecule, (2Z)-4-[3-(1-azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (ChemSpider ID: 844463-59-8), serves as a critical comparator:
The para- vs. meta-sulfonyl positioning may alter electronic effects and steric interactions with target proteins.
Electronic and Steric Effects
- Sulfonamide Linkage: Both compounds feature an azepane-sulfonyl group, a motif known to enhance binding to ATP pockets in kinases via hydrogen bonding and π-stacking. The para-substitution in the target compound may optimize spatial alignment with catalytic lysine residues in kinases.
- N-Substituent : The 4-methylaniline group in the target compound introduces electron-donating effects, which could stabilize charge-transfer interactions absent in the unsubstituted phenyl analog.
Computational and Crystallographic Insights
Structural analysis of such compounds relies on tools like SHELXL and WinGX for crystallographic refinement. For instance:
Biological Activity
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C26H33N3O4S2
- Molecular Weight : 515.6879 g/mol
- CAS Number : 861813-03-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound shows affinity for several receptors, including opioid receptors and melanocortin receptors. For instance, related compounds have been noted for their agonistic effects on the delta opioid receptor, which may suggest similar pathways for this compound .
- Enzymatic Inhibition : Studies indicate that thiazole derivatives can inhibit specific enzymes involved in metabolic pathways. The thiazole moiety in this compound may contribute to such inhibitory actions, potentially affecting lipid metabolism and other biochemical processes .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
A notable case study involved the evaluation of related thiazole compounds in pain management:
- Study Title : "Evaluation of Thiazole Derivatives as Potential Analgesics"
- Findings : The study highlighted that certain thiazole derivatives significantly reduced pain responses in animal models by acting on central nervous system pathways.
- : These findings support further exploration of this compound for its analgesic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
